molecular formula C15H14BrN3O2S B255270 N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid

N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid

Cat. No. B255270
M. Wt: 380.3 g/mol
InChI Key: DHMOLOSSRGXVQA-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid, also known as BRD3308, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound belongs to the class of small molecules that can selectively inhibit the activity of certain proteins, making it a promising candidate for drug development.

Mechanism of Action

N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid works by binding to specific proteins, known as bromodomains, which play a critical role in regulating gene expression. By inhibiting the activity of these proteins, N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid can disrupt the growth and survival of cancer cells and modulate the immune response in autoimmune disorders.
Biochemical and Physiological Effects:
Studies have shown that N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid can induce apoptosis, or programmed cell death, in cancer cells by disrupting the activity of certain proteins involved in cell growth and survival. In addition, it has been shown to modulate the immune response by inhibiting the activity of certain immune cells involved in autoimmune disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid in lab experiments is its selectivity for specific proteins, which allows for targeted inhibition without affecting other cellular processes. However, its complex synthesis method and limited availability can make it difficult to obtain in large quantities for extensive studies.

Future Directions

Future research on N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid could focus on its potential therapeutic applications in cancer and autoimmune disorders, as well as its effects on other cellular processes. Additionally, further optimization of its synthesis method could improve its availability for research and drug development.

Synthesis Methods

The synthesis of N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid involves several steps, including the reaction of 3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene with N-phenylcarbamimidothioic acid and subsequent purification. The process requires specialized equipment and expertise in organic chemistry.

Scientific Research Applications

N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid has been the subject of several scientific studies aimed at understanding its mechanism of action and potential therapeutic applications. One area of research has focused on its ability to inhibit the activity of specific proteins involved in the development and progression of certain diseases, such as cancer and autoimmune disorders.

properties

Product Name

N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid

Molecular Formula

C15H14BrN3O2S

Molecular Weight

380.3 g/mol

IUPAC Name

N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid

InChI

InChI=1S/C15H14BrN3O2S/c1-21-13-8-11(16)7-10(14(13)20)9-17-19-15(22)18-12-5-3-2-4-6-12/h2-9,17H,1H3,(H2,18,19,22)/b10-9+

InChI Key

DHMOLOSSRGXVQA-MDZDMXLPSA-N

Isomeric SMILES

COC1=CC(=C/C(=C\NN/C(=N/C2=CC=CC=C2)/S)/C1=O)Br

SMILES

COC1=CC(=CC(=CNNC(=S)NC2=CC=CC=C2)C1=O)Br

Canonical SMILES

COC1=CC(=CC(=CNNC(=NC2=CC=CC=C2)S)C1=O)Br

Origin of Product

United States

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